molecular formula C28H24O3S B10943301 (2E)-1-(5-benzylthiophen-2-yl)-3-{5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]furan-2-yl}prop-2-en-1-one

(2E)-1-(5-benzylthiophen-2-yl)-3-{5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]furan-2-yl}prop-2-en-1-one

Cat. No.: B10943301
M. Wt: 440.6 g/mol
InChI Key: KHGLPLOZAIJRQG-FYWRMAATSA-N
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Description

(E)-1-(5-BENZYL-2-THIENYL)-3-{5-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]-2-FURYL}-2-PROPEN-1-ONE is a complex organic compound with a unique structure that combines various aromatic and heterocyclic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(5-BENZYL-2-THIENYL)-3-{5-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]-2-FURYL}-2-PROPEN-1-ONE typically involves multi-step organic reactions. The process begins with the preparation of the individual components, such as the benzyl-thiophene and the dihydro-indene-furyl derivatives. These components are then subjected to a series of reactions, including condensation and cyclization, under controlled conditions to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(5-BENZYL-2-THIENYL)-3-{5-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]-2-FURYL}-2-PROPEN-1-ONE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

(E)-1-(5-BENZYL-2-THIENYL)-3-{5-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]-2-FURYL}-2-PROPEN-1-ONE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It is used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of (E)-1-(5-BENZYL-2-THIENYL)-3-{5-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]-2-FURYL}-2-PROPEN-1-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-1-(5-BENZYL-2-THIENYL)-3-{5-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]-2-FURYL}-2-PROPEN-1-ONE is unique due to its complex structure, which combines multiple aromatic and heterocyclic rings. This structure imparts unique chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C28H24O3S

Molecular Weight

440.6 g/mol

IUPAC Name

(E)-1-(5-benzylthiophen-2-yl)-3-[5-(2,3-dihydro-1H-inden-5-yloxymethyl)furan-2-yl]prop-2-en-1-one

InChI

InChI=1S/C28H24O3S/c29-27(28-16-14-26(32-28)17-20-5-2-1-3-6-20)15-13-23-11-12-25(31-23)19-30-24-10-9-21-7-4-8-22(21)18-24/h1-3,5-6,9-16,18H,4,7-8,17,19H2/b15-13+

InChI Key

KHGLPLOZAIJRQG-FYWRMAATSA-N

Isomeric SMILES

C1CC2=C(C1)C=C(C=C2)OCC3=CC=C(O3)/C=C/C(=O)C4=CC=C(S4)CC5=CC=CC=C5

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)OCC3=CC=C(O3)C=CC(=O)C4=CC=C(S4)CC5=CC=CC=C5

Origin of Product

United States

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